molecular formula C9H11ClF3N3 B2676181 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2225144-06-7

1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2676181
CAS No.: 2225144-06-7
M. Wt: 253.65
InChI Key: OEKZDOUVMKTRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10F3N3·HCl and a molecular weight of 253.65 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a cyclobutan-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group and a cyclobutane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3.ClH/c10-9(11,12)6-2-5-14-7(15-6)8(13)3-1-4-8;/h2,5H,1,3-4,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKZDOUVMKTRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=CC(=N2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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